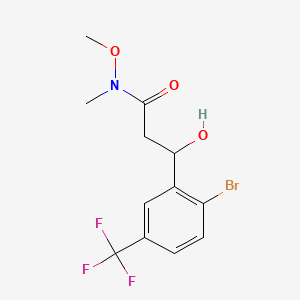![molecular formula C30H15FeN3O15S3-3 B14781169 Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-](/img/structure/B14781169.png)
Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-|EN)-6-(oxo-|EO)-2-naphthalenesulfonato(2-)]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. These methods often include the use of advanced equipment and stringent quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed: The major products formed from reactions involving Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- depend on the specific reaction pathway and conditions. These products can include various derivatives and complexes that retain the core structure of the original compound .
科学的研究の応用
Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it may be explored for its potential therapeutic properties and interactions with biological molecules. In industry, this compound can be utilized in the development of advanced materials and chemical processes .
作用機序
The mechanism of action of Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds: Similar compounds to Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- include other ferrate complexes and naphthalenesulfonato derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness: The uniqueness of Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-kappaN)-6-(oxo-kappaO)-2-naphthalenesulfonato(2-)]- lies in its specific combination of functional groups and its potential for diverse applications. Its distinct structural features make it a valuable compound for various scientific and industrial purposes .
特性
分子式 |
C30H15FeN3O15S3-3 |
|---|---|
分子量 |
809.5 g/mol |
IUPAC名 |
iron(3+);5-oxidoimino-6-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H7NO5S.Fe/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;/h3*1-5,13H,(H,14,15,16);/q;;;+3/p-6 |
InChIキー |
HOGSHSLHAQIKFI-UHFFFAOYSA-H |
正規SMILES |
C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


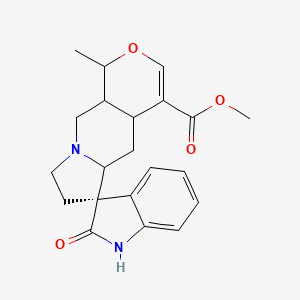
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)

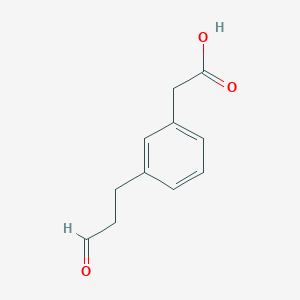

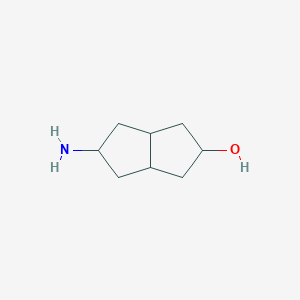
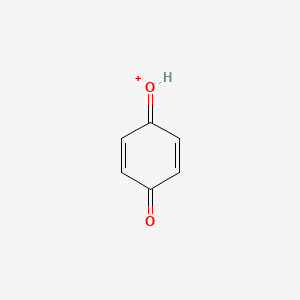
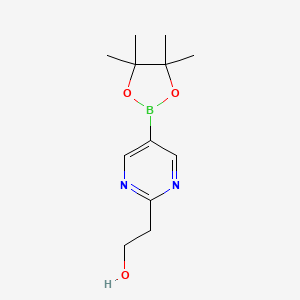
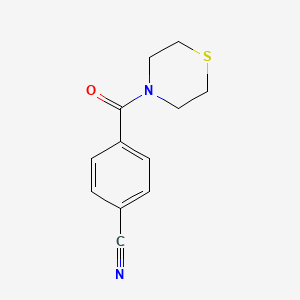
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)

![[(4R)-3-benzoyloxy-4-hydroxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14781148.png)
![3-[2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781152.png)
